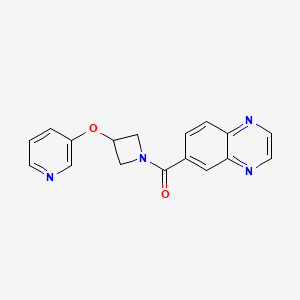

(3-(Pyridin-3-yloxy)azetidin-1-yl)(quinoxalin-6-yl)methanone

Description

Properties

IUPAC Name |

(3-pyridin-3-yloxyazetidin-1-yl)-quinoxalin-6-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c22-17(12-3-4-15-16(8-12)20-7-6-19-15)21-10-14(11-21)23-13-2-1-5-18-9-13/h1-9,14H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIHFIHGGGBMLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)OC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyridin-3-yloxy)azetidin-1-yl)(quinoxalin-6-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridin-3-yloxy Group: This step involves the reaction of pyridine-3-ol with an appropriate halogenated compound to form the pyridin-3-yloxy group.

Azetidine Ring Formation: The azetidine ring is synthesized through cyclization reactions involving suitable amine and halogenated precursors.

Quinoxaline Synthesis: The quinoxaline moiety is prepared by condensing o-phenylenediamine with a suitable diketone.

Coupling Reactions: The final step involves coupling the pyridin-3-yloxy and azetidine intermediates with the quinoxaline derivative under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3-(Pyridin-3-yloxy)azetidin-1-yl)(quinoxalin-6-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced intermediates.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors. Its structure allows it to interact effectively with biological targets, making it a candidate for drug development.

Case Study : In a study focusing on enzyme inhibition, derivatives of quinoxaline were shown to exhibit significant activity against various cancer cell lines, suggesting potential applications in oncology .

Biology

In biochemical assays, (3-(Pyridin-3-yloxy)azetidin-1-yl)(quinoxalin-6-yl)methanone is utilized to study enzyme inhibition and protein-ligand interactions. Its ability to modulate biological pathways has implications for understanding disease mechanisms.

Data Table 1: Biological Activity

Material Science

The unique structure of this compound positions it as a candidate for developing novel materials with specific electronic or optical properties. Research into its polymerization behavior may lead to advancements in material applications.

Industry

In industrial chemistry, this compound is explored for synthesizing advanced polymers and other chemicals. Its versatility in chemical reactions makes it valuable for various industrial processes.

Mechanism of Action

The mechanism by which (3-(Pyridin-3-yloxy)azetidin-1-yl)(quinoxalin-6-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: (3R)-3-Methylpiperidin-1-ylmethanone

This compound () shares the quinoxalin-6-yl-methanone core but replaces the azetidine ring with a 3-methylpiperidine group. Key differences include:

| Feature | Target Compound | [(3R)-3-Methylpiperidin-1-yl] Derivative |

|---|---|---|

| Heterocyclic substituent | Azetidine (4-membered ring) with pyridinyloxy | Piperidine (6-membered ring) with methyl |

| Molecular Formula | Likely C₁₇H₁₄N₄O₂ (inferred) | C₁₅H₁₇N₃O |

| Conformational Flexibility | Smaller azetidine ring increases rigidity | Piperidine allows greater flexibility |

| Electronic Effects | Pyridinyloxy may enhance solubility via H-bonding | Methyl group introduces hydrophobicity |

Implications :

- The azetidine’s rigidity may improve binding specificity to flat binding pockets (e.g., enzyme active sites), while the piperidine derivative’s flexibility could favor entropic gains in receptor interactions .

Therapeutic Analogs: TLR7-9 Antagonists

A patent () describes quinoline derivatives with azetidine-containing substituents as TLR7-9 antagonists for systemic lupus erythematosus (SLE). While the target compound has a quinoxaline core (vs. quinoline), both share azetidine moieties with nitrogen-rich substituents:

Implications :

- Quinoxaline’s dual nitrogen atoms may enhance π-π stacking with aromatic residues in target proteins compared to quinoline.

Pharmacological Insights from Cannabinoid Analogs

highlights structure-activity relationships (SAR) in cannabinoid derivatives, emphasizing side-chain length and heterocyclic substituents.

- Side-Chain Optimization: The pyridinyloxy-azetidine group in the target compound may act as a bioisostere for morpholinoethyl groups in cannabinoids, balancing steric bulk and electronic effects.

- Heterocycle Potency: Indole derivatives () exhibit higher potency than pyrrole analogs. The quinoxaline core in the target compound, with its larger π-system, may offer superior receptor engagement compared to smaller heterocycles .

Biological Activity

The compound (3-(Pyridin-3-yloxy)azetidin-1-yl)(quinoxalin-6-yl)methanone, identified by its CAS number 1903855-40-2, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 306.32 g/mol. The compound features a unique combination of functional groups that contribute to its biological activity, particularly its ability to interact with various molecular targets.

The primary mechanism by which this compound exerts its biological effects involves inhibition of receptor tyrosine kinases (RTKs) , particularly those implicated in cancer progression such as c-KIT and PDGFR. These kinases play critical roles in cell signaling pathways that regulate cell growth and survival. By inhibiting these targets, the compound may effectively reduce tumor growth and metastasis .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, studies demonstrated a reduction in viability in human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) at micromolar concentrations .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism, thus potentially affecting the pharmacokinetics of co-administered drugs .

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 5 to 15 µM depending on the cell line .

- In Vivo Models : In animal models, administration of the compound led to significant tumor shrinkage compared to control groups. This suggests not only efficacy but also potential for further development into therapeutic agents .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (3-(Pyridin-3-yloxy)azetidin-1-yl)(quinoxalin-6-yl)methanol | Hydroxyl group instead of methanone | Moderate inhibition of kinase activity |

| (3-(Pyridin-3-yloxy)azetidin-1-yl)(quinoxalin-6-yl)ethanone | Ethanol group instead of methanone | Lower anticancer activity compared to methanone derivative |

The methanone derivative exhibits superior biological activity due to its structural configuration that enhances binding affinity to target kinases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-(Pyridin-3-yloxy)azetidin-1-yl)(quinoxalin-6-yl)methanone, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis of quinoxaline derivatives often involves condensation reactions under basic conditions. For example, a protocol analogous to quinoxaline-2-carbonyl derivatives (as in ) uses methanol as a solvent with NaOH as a catalyst. Optimization can include varying molar ratios of precursors (e.g., quinoxalin-6-ylmethanone and pyridin-3-yloxy-azetidine derivatives), adjusting reaction time (e.g., 24 hours in ), and testing alternative catalysts like KOH or phase-transfer agents. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. How can researchers validate the structural integrity of this compound during synthesis?

- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:

- NMR : Compare experimental H and C NMR spectra with computational predictions (e.g., density functional theory) to confirm substituent positions.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (as in , where deviations <0.4% were acceptable).

Cross-referencing with analogous quinoxaline derivatives (e.g., Series 6 and 8 in ) is recommended .

Q. What preliminary biological assays are suitable for screening this compound’s bioactivity?

- Methodological Answer : Prioritize antioxidant and anti-inflammatory assays based on structurally related quinoxaline derivatives ( ). For example:

- DPPH Radical Scavenging : Measure IC values at concentrations of 10–100 µM.

- Cyclooxygenase (COX) Inhibition : Use ELISA kits to assess COX-1/COX-2 selectivity.

Include positive controls (e.g., ascorbic acid for antioxidants, ibuprofen for COX inhibition) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate and biodegradation pathways of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate physicochemical properties (e.g., logP, water solubility) and biodegradability. Tools like EPI Suite or TEST software can simulate hydrolysis, photolysis, and microbial degradation. Experimental validation via high-performance liquid chromatography (HPLC) or mass spectrometry under controlled conditions (e.g., pH, UV exposure) is essential to confirm computational predictions. Reference frameworks from (e.g., Project INCHEMBIOL) should guide experimental design .

Q. What strategies resolve contradictions in biological activity data between similar quinoxaline derivatives?

- Methodological Answer : Contradictions may arise from differences in substituent positioning or assay conditions. Systematic approaches include:

- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity of analogs with variations in pyridine/azetidine substituents (e.g., methoxy vs. chloro groups in ).

- Assay Standardization : Re-evaluate conflicting data under uniform conditions (e.g., cell line, incubation time).

- Meta-Analysis : Aggregate data from multiple studies (e.g., ) to identify trends obscured by small sample sizes .

Q. How can researchers integrate this compound into a theoretical framework for drug discovery targeting kinase inhibition?

- Methodological Answer : Link the compound’s quinoxaline core (known for kinase binding) to a conceptual model, such as ATP-competitive inhibition. Steps include:

- Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., PI3Kα, referenced in ).

- Kinase Profiling : Screen against a panel of 50+ kinases to identify selectivity patterns.

- Theoretical Alignment : Connect results to existing frameworks (e.g., ligand efficiency metrics, pharmacophore models) as outlined in and .

Q. What advanced analytical techniques characterize this compound’s stability under physiological conditions?

- Methodological Answer : Perform accelerated stability studies using:

- LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4).

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C.

- Forced Degradation : Expose the compound to oxidative (HO), photolytic (ICH Q1B guidelines), and hydrolytic stress. Compare degradation pathways with those of methylpyrazine analogs () .

Methodological Considerations

- Experimental Design : Align with Guiding Principle 2 ( ) by embedding studies in a theoretical framework (e.g., free radical scavenging mechanisms for antioxidant assays).

- Data Interpretation : Use statistical tools (e.g., ANOVA for bioactivity comparisons) and address outliers via Grubbs’ test or robust regression.

- Safety Protocols : Follow guidelines in for handling azetidine and quinoxaline derivatives, including PPE requirements and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.